molecular formula C16H17N3O7S2 B6486881 ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5-nitrothiophene-3-carboxylate CAS No. 6192-49-0

ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5-nitrothiophene-3-carboxylate

Cat. No.: B6486881
CAS No.: 6192-49-0
M. Wt: 427.5 g/mol
InChI Key: JBTZNOHJYSPZTF-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5-nitrothiophene-3-carboxylate is a synthetic organic compound with a complex structure. It contains a thiophene ring substituted with nitro, carboxylate, and benzamido groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5-nitrothiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.

    Formation of the benzamido group: This involves the reaction of the thiophene derivative with a benzoyl chloride derivative in the presence of a base.

    Introduction of the dimethylsulfamoyl group: This step involves sulfonation reactions using dimethylsulfamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5-nitrothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The benzamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of functionalized thiophene derivatives.

Scientific Research Applications

Ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5-nitrothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5-nitrothiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzamido and dimethylsulfamoyl groups can interact with proteins and enzymes, affecting their function. The thiophene ring provides a stable scaffold for these interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-benzamido-5-nitrothiophene-3-carboxylate: Lacks the dimethylsulfamoyl group.

    Ethyl 2-[4-(methylsulfamoyl)benzamido]-5-nitrothiophene-3-carboxylate: Contains a methylsulfamoyl group instead of a dimethylsulfamoyl group.

Uniqueness

Ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5-nitrothiophene-3-carboxylate is unique due to the presence of the dimethylsulfamoyl group, which can enhance its solubility and reactivity compared to similar compounds. This makes it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

ethyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5-nitrothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O7S2/c1-4-26-16(21)12-9-13(19(22)23)27-15(12)17-14(20)10-5-7-11(8-6-10)28(24,25)18(2)3/h5-9H,4H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTZNOHJYSPZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70412712
Record name F0806-0123
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6192-49-0
Record name F0806-0123
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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